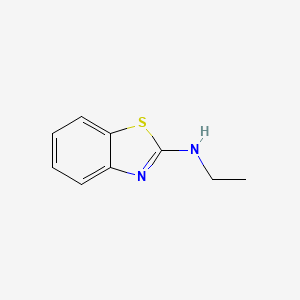

N-Ethyl-1,3-benzothiazol-2-amine

Beschreibung

BenchChem offers high-quality N-Ethyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJIVJKZYGYWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182539 | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28291-69-2 | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Architecture and Synthetic Paradigms of N-Ethyl-1,3-benzothiazol-2-amine: A Technical Whitepaper

Executive Overview

As a privileged scaffold in medicinal chemistry and materials science, N-Ethyl-1,3-benzothiazol-2-amine (CAS 28291-69-2)[1] represents a highly versatile building block. The fusion of a lipophilic benzothiazole core with a secondary ethylamine group provides a unique physicochemical profile, making it an ideal candidate for kinase inhibition, neuroprotective agent development, and advanced fluorophore design. This whitepaper provides an in-depth technical analysis of its chemical properties, modern synthetic methodologies, and analytical validation protocols, designed for senior researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The structural dynamics of N-ethyl-1,3-benzothiazol-2-amine are governed by its electron-rich aromatic system and the steric/electronic influence of the N-ethyl substituent. The secondary amine acts as a critical hydrogen-bond donor, while the sulfur and nitrogen atoms in the thiazole ring serve as hydrogen-bond acceptors[1]. This balance is crucial for optimizing the pharmacokinetic properties of downstream drug candidates.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Significance |

| IUPAC Name | N-ethyl-1,3-benzothiazol-2-amine[2] | Standardized nomenclature for regulatory filing. |

| CAS Number | 28291-69-2[1] | Primary identifier for inventory and safety data. |

| Molecular Formula | C9H10N2S[2] | Dictates stoichiometric calculations. |

| Molecular Weight | 178.25 g/mol [1] | Low MW allows for extensive downstream functionalization. |

| Monoisotopic Mass | 178.05647 Da[3] | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| LogP (Predicted) | 2.73 - 2.90[1][2] | Optimal lipophilicity for cellular membrane permeability. |

| TPSA | 24.92 - 53.20 Ų[1][2] | Excellent predictor for blood-brain barrier (BBB) penetration. |

Advanced Synthetic Paradigms: The Borrowing Hydrogen Methodology

Historically, the N-alkylation of 2-aminobenzothiazoles relied on toxic alkyl halides (e.g., ethyl iodide) and generated stoichiometric chemical waste. Modern green chemistry paradigms have shifted toward catalytic hydrogen autotransfer (borrowing hydrogen), utilizing simple alcohols as both the solvent and the alkylating agent. Recent advancements highlight the use of a Pincer-(NHC)Mn(I) complex to achieve highly selective functionalization with ethanol[4].

Fig 1. Catalytic borrowing hydrogen workflow for N-alkylation of benzothiazoles.

Protocol 1: Pincer-Mn(I) Catalyzed N-Alkylation

This protocol is designed as a self-validating system to ensure maximum yield and prevent catalyst degradation.

Step 1: Inert Atmosphere Preparation

-

Action: Inside a nitrogen-filled glovebox, charge a Schlenk tube with 2-aminobenzothiazole (1.0 mmol), Pincer-(NHC)Mn(I) catalyst (2 mol%), and potassium tert-butoxide (t-BuOK, 10 mol%).

-

Causality: Mn(I) pincer catalysts are highly susceptible to oxidative degradation. The glovebox environment ensures the integrity of the active metal center. t-BuOK is required to deprotonate the precatalyst, generating the active amido-Mn species necessary for the initial alcohol dehydrogenation[4].

Step 2: Reaction Initiation & Monitoring

-

Action: Add anhydrous ethanol (2.0 mL) to the mixture. Seal the tube, transfer to a heating block, and stir at 110 °C for 24 hours.

-

Validation Gate: After 24 hours, perform a Thin Layer Chromatography (TLC) check using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the primary amine spot and the emergence of a new, higher Rf spot confirms quantitative conversion to the imine/secondary amine.

Step 3: Workup and Purification

-

Action: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (ethyl acetate–hexane eluent)[4].

-

Causality: Celite filtration rapidly removes paramagnetic manganese residues that would otherwise broaden NMR signals and interfere with downstream analytical validation.

Analytical Characterization and Purity Validation

To prevent false positives in downstream biological assays (often caused by Pan-Assay Interference Compounds or impurities), rigorous analytical validation is mandatory.

Protocol 2: Spectroscopic Validation System

Step 1: Nuclear Magnetic Resonance (NMR) Profiling

-

Action: Dissolve 5 mg of the purified compound in 0.6 mL of CDCl3 containing 0.05% Tetramethylsilane (TMS). Acquire 1H NMR (500 MHz) and 13C NMR (125 MHz) spectra.

-

Validation Gate:

-

1H NMR: Confirm the presence of the diagnostic ethyl group signals: a quartet at

~3.46 ppm (J = 7.2 Hz, 2H) and a triplet at -

13C NMR: Ensure exactly 9 distinct carbon signals are present (e.g.,

167.7, 152.6, 130.5, 126.1, 121.6, 120.9, 118.9, 40.5, 15.0)[4]. This confirms the structural skeleton and rules out symmetrical di-alkylation artifacts.

-

Step 2: Mass Spectrometry (GC-MS / LC-MS)

-

Action: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Validation Gate: The presence of a dominant molecular ion peak at m/z 178.06[4] definitively confirms the identity of N-ethyl-1,3-benzothiazol-2-amine.

Pharmacological Utility & Receptor Mapping

In drug discovery, the benzothiazole core acts as a bioisostere for purines and indoles, allowing it to interface deeply with the ATP-binding pockets of various kinases. The N-ethyl group provides a highly tunable vector for interacting with hydrophobic sub-pockets, while the secondary amine establishes critical hydrogen bonds with the kinase hinge region.

Fig 2. Pharmacophore mapping and target receptor interaction model.

By understanding the causality between the molecular architecture of N-ethyl-1,3-benzothiazol-2-amine and its synthetic/analytical behaviors, researchers can confidently deploy this compound as a foundational building block in the development of next-generation therapeutics and functional materials.

References

-

Title: N-Ethyl-2-benzothiazolamine (CID 34201) - Molecular Properties & Analysis Source: PubChem / MolForge URL: [Link]

-

Title: N-ethyl-1,3-benzothiazol-2-amine (C9H10N2S) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link]

-

Title: Selective Functionalization of 2-Amino-Azoles with Methanol and Ethanol Using a Pincer-(NHC)Mn(I) Complex Source: ACS Publications URL: [Link]

Sources

Foreword: The Benzothiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to N-Ethyl-1,3-benzothiazol-2-amine (CAS: 28291-69-2)

In the landscape of heterocyclic chemistry, few scaffolds have demonstrated the therapeutic versatility and sustained relevance of the 2-aminobenzothiazole core. This bicyclic system, a fusion of benzene and a 2-aminothiazole ring, represents a "privileged structure"—a molecular framework that is repeatedly identified as a ligand for diverse biological targets.[1][2] Its unique electronic properties and rigid, yet adaptable, geometry allow for strategic functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4]

This guide focuses on a specific, yet representative, derivative: N-Ethyl-1,3-benzothiazol-2-amine (CAS No. 28291-69-2) . While extensive literature on this exact molecule is sparse, its structure provides a quintessential model for understanding the synthesis, characterization, and potential applications inherent to this powerful class of compounds. For researchers and drug development professionals, understanding the nuances of this core derivative is fundamental to unlocking the potential of more complex analogues. We will proceed from its fundamental physicochemical properties to a plausible and detailed synthetic route, robust analytical workflows, and a discussion of the vast therapeutic potential informed by the broader family of 2-aminobenzothiazoles.

Physicochemical and Computational Profile

A comprehensive understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The data for N-Ethyl-1,3-benzothiazol-2-amine, compiled from chemical databases and computational predictions, provides critical insights into its behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 28291-69-2 | [5][6] |

| Molecular Formula | C₉H₁₀N₂S | [5][7] |

| Molecular Weight | 178.25 g/mol | [5][7] |

| Synonyms | N-ethylbenzo[d]thiazol-2-amine | [6] |

| SMILES | CCNC1=NC2=CC=CC=C2S1 | [5][7] |

| Predicted LogP | 2.7281 | [5] |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

These parameters suggest a compound with moderate lipophilicity (LogP) and good potential for membrane permeability (TPSA), characteristics often sought in drug candidates.[8]

Plausible Synthesis and Purification Protocol

The synthesis of N-Ethyl-1,3-benzothiazol-2-amine can be reliably achieved via the direct N-alkylation of the commercially available 2-aminobenzothiazole. This method is chosen for its straightforwardness and high potential for yield. The mechanism relies on the nucleophilic attack of the exocyclic amino group on an ethylating agent.

Proposed Synthetic Pathway: N-Alkylation of 2-Aminobenzothiazole

Caption: Synthetic workflow for N-Ethyl-1,3-benzothiazol-2-amine.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of related heterocyclic amines.[9]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzothiazole (1.0 eq, e.g., 5.0 g).

-

Solvent and Base Addition: Add dry acetone (100 mL) to the flask, followed by anhydrous potassium carbonate (K₂CO₃) (2.5 eq). The base acts as a proton scavenger, facilitating the nucleophilic attack.

-

Addition of Alkylating Agent: Add ethyl iodide (1.2 eq) dropwise to the stirring suspension. Causality Insight: Using a slight excess of the alkylating agent ensures complete consumption of the starting material, but a large excess should be avoided to minimize potential dialkylation.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[10]

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2 x 50 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Purification

The crude product is best purified by flash column chromatography on silica gel.

-

Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.

-

Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). The polarity of the solvent system is critical; it must be optimized to achieve clear separation between the product and any unreacted starting material or byproducts.[10]

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield N-Ethyl-1,3-benzothiazol-2-amine as a purified solid.

Analytical Characterization and Spectroscopic Profile

Rigorous analytical characterization is non-negotiable for validating the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Comprehensive analytical workflow for structural validation.

Expected Spectroscopic Data

While specific spectra for this exact compound are not published, we can predict the key features based on data from the 2-aminobenzothiazole core and related N-substituted derivatives.[11][12]

-

¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Protons: Expect a series of multiplets between δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring.

-

NH Proton: A broad singlet, typically around δ 5.0-6.0 ppm (this signal is exchangeable with D₂O).

-

Ethyl Group (CH₂): A quartet around δ 3.4-3.6 ppm, coupled to the methyl protons.

-

Ethyl Group (CH₃): A triplet around δ 1.3-1.5 ppm, coupled to the methylene protons.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

C2 (Amine-bearing carbon): Expect a signal in the range of δ 165-168 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-152 ppm.

-

Ethyl Group (CH₂): A signal around δ 40-45 ppm.

-

Ethyl Group (CH₃): A signal around δ 14-16 ppm.

-

-

FT-IR (KBr Pellet, cm⁻¹):

-

N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=N Stretch (Thiazole Ring): A strong absorption near 1600-1630 cm⁻¹.

-

C=C Stretch (Aromatic): Bands around 1450-1580 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be clearly visible at m/z = 178.

-

Expect fragmentation patterns corresponding to the loss of the ethyl group and other characteristic cleavages of the benzothiazole ring.

-

Biological Activity and Therapeutic Potential of the 2-Aminobenzothiazole Scaffold

The true value of N-Ethyl-1,3-benzothiazol-2-amine lies in its identity as a member of a pharmacologically potent family. The 2-aminobenzothiazole scaffold is a validated starting point for developing inhibitors against a multitude of biological targets, particularly in oncology.[1][3]

Caption: Diverse biological targets of the 2-aminobenzothiazole scaffold.

-

Anticancer Activity: This is the most extensively researched application. Derivatives have been designed as potent inhibitors of various protein kinases that are crucial for tumor growth and metastasis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).[1] The scaffold often serves as a hinge-binding motif in the ATP-binding pocket of these enzymes.[13]

-

Neuroprotection: The FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative, highlighting the scaffold's potential in treating neurodegenerative diseases.[1][8]

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of 2-aminobenzothiazole derivatives against a range of bacterial and fungal pathogens.[4]

-

Other Applications: The versatility of this scaffold extends to anti-inflammatory, antidiabetic, and antiviral research, making it a compound of enduring interest.[2][8]

The N-ethyl substitution in our target compound serves as a simple, yet important, modification that can modulate lipophilicity and steric interactions within a binding pocket, potentially altering potency and selectivity compared to the unsubstituted parent compound.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. The following guidelines are based on GHS data provided by suppliers and safety data sheets for structurally related compounds.[14]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| STOT-SE | H335: May cause respiratory irritation |

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[15][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. Recommended storage temperature is 2-8°C.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-Ethyl-1,3-benzothiazol-2-amine, while a discrete chemical entity, is best understood as a gateway to the rich and varied chemistry of its parent scaffold. Its straightforward synthesis and well-defined structure make it an excellent tool for fundamental research and a foundational building block for the development of more complex, highly functionalized drug candidates. The insights provided in this guide—from synthesis and characterization to the vast therapeutic landscape of the 2-aminobenzothiazole family—equip researchers with the necessary knowledge to confidently and effectively utilize this valuable compound in their drug discovery and development endeavors.

References

-

Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). Rasayan J. Chem. Retrieved from [Link]

-

Kochergin, P. M., & Klykov, V. N. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4987. [Link]

-

Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. (2014). ResearchGate. Retrieved from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). PMC. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). PubMed. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). PMC. [Link]

-

Certain Derivatives of 2- Aminobenzothiazole: Significance and symbolism. (2025). Dimensions. Retrieved from [Link]

- BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. (2019). International Journal of Pharmaceutical Sciences and Research.

-

In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2025). MDPI. [Link]

-

N-ethyl-1,3-benzothiazol-2-amine (C9H10N2S). PubChemLite. Retrieved from [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Arabian Journal of Chemistry. [Link]

-

N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. (2011). PMC. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). ResearchGate. Retrieved from [Link]

-

Exploring the Versatility of 2-Benzothiazolamine: Key Applications Across Industries. (2025). LinkedIn. Retrieved from [Link]

- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2015). Der Pharma Chemica.

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PMC. [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2021). PMC. [Link]

- Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. (2013). SciSpace.

-

Examples of benzothiazole applications. ResearchGate. Retrieved from [Link]

-

Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2025). MDPI. [Link]

- ANTIOXIDANT POTENTIAL OF NOVEL 2-[2,4-BIS(ARYLAMINO)THIAZOL-5-OYL]BENZOTHIAZOLES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV

-

Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). (2019). PMC. [Link]

-

Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff. (2014). Arabian Journal of Chemistry. [Link]

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Versatility of 2-Benzothiazolamine: Key Applications Across Industries - Hylanda Chemical [hylandachemical.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - N-ethyl-1,3-benzothiazol-2-amine (C9H10N2S) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. arabjchem.org [arabjchem.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 28291-69-2|N-Ethylbenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]

- 15. beta.lakeland.edu [beta.lakeland.edu]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-Ethyl-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to N-Ethyl-1,3-benzothiazol-2-amine, a significant derivative of the medicinally important 2-aminobenzothiazole scaffold.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core chemical principles, offers detailed, field-proven experimental protocols, and presents a comparative analysis of the primary synthetic strategies. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and optimization parameters. Visual aids in the form of reaction pathway diagrams and workflow charts are provided to enhance comprehension.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The N-alkylation of the 2-amino group, specifically with an ethyl moiety, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide will focus on the practical synthesis of N-Ethyl-1,3-benzothiazol-2-amine, a key intermediate for further chemical elaboration.

The synthesis of this target molecule can be strategically approached through two primary routes: a modular two-step synthesis involving the initial formation of the 2-aminobenzothiazole core followed by N-ethylation, or a more direct pathway involving the amination of a pre-functionalized benzothiazole.

Part 1: The Modular Two-Step Synthesis

This approach offers significant flexibility, as the N-alkylation step can be readily adapted to introduce a variety of alkyl groups, making it ideal for the generation of compound libraries for structure-activity relationship (SAR) studies.

Step 1: Construction of the 2-Aminobenzothiazole Core

The foundational step in this pathway is the efficient synthesis of 2-aminobenzothiazole. Several robust methods have been established, with the choice often dictated by the availability of starting materials and desired scale.

This classical and widely adopted method involves the reaction of an aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine.[3]

Caption: Synthesis of 2-Aminobenzothiazole from Aniline.

Scientific Rationale: The reaction proceeds through the in-situ formation of a phenylthiourea intermediate. The aniline acts as the nucleophile, attacking the electrophilic carbon of the thiocyanate. Subsequent treatment with bromine induces an electrophilic oxidative cyclization, where the sulfur atom attacks the ortho-position of the aniline ring, followed by aromatization to yield the stable 2-aminobenzothiazole ring system.

Detailed Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, a mixture of aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid is cooled to 0-5 °C in an ice bath.[3]

-

A solution of bromine (0.01 mol) in glacial acetic acid is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C.[3]

-

After the addition is complete, the reaction mixture is stirred for an additional 3 hours at room temperature.[3]

-

The precipitated hydrochloride salt of the product is collected by filtration and washed with a small amount of cold acetic acid.[3]

-

The salt is then dissolved in hot water and neutralized with a 25% aqueous ammonia solution to precipitate the free base.[3]

-

The solid 2-aminobenzothiazole is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol can be performed for further purification.[3]

For a more environmentally benign approach, a one-pot synthesis utilizing a copper catalyst in water has been developed.[4][5] This method avoids the use of hazardous reagents like bromine and organic solvents.

Caption: One-Pot Copper-Catalyzed Synthesis in Water.

Scientific Rationale: This reaction proceeds via an in-situ formation of a 2-halothiourea, which then undergoes an intramolecular S-arylation, catalyzed by copper(I) iodide.[4] Water as a solvent is believed to enhance the reaction rate due to the hydrophobic effect.[4]

Detailed Experimental Protocol:

-

A mixture of the 2-haloaniline (e.g., 2-iodoaniline, 1.0 mmol), the desired isothiocyanate (1.1 mmol), and copper(I) iodide (10 mol%) in water (5 mL) is placed in a reaction vessel.[5]

-

The reaction mixture is heated at 90-100 °C for the required time (typically monitored by TLC).[5]

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent like ethyl acetate.[5]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[5]

Step 2: N-Ethylation of 2-Aminobenzothiazole

With the 2-aminobenzothiazole core in hand, the final step is the introduction of the ethyl group.

This is a robust and widely used method for N-alkylation, employing an ethyl halide as the electrophile.[6]

Caption: N-Ethylation using an Ethyl Halide.

Scientific Rationale: The base deprotonates the primary amine of 2-aminobenzothiazole, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the ethyl halide in an SN2 reaction to form the N-ethylated product.

Detailed Experimental Protocol (Microwave-Assisted for Enhanced Efficiency):

-

In a microwave-safe vial, combine 2-aminobenzothiazole (1.0 mmol), ethyl iodide (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).[6]

-

Add N,N-dimethylformamide (DMF) (3 mL) as the solvent.[6]

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.[6]

-

After cooling, pour the reaction mixture into ice-cold water (20 mL) to precipitate the product.[6]

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography on silica gel.

Part 2: The Direct Synthesis Pathway via 2-Chlorobenzothiazole

This alternative strategy offers a more convergent approach, where a pre-formed 2-chlorobenzothiazole is directly reacted with ethylamine.

Step 1: Synthesis of 2-Chlorobenzothiazole

The key intermediate, 2-chlorobenzothiazole, can be synthesized from benzothiazole.

Detailed Experimental Protocol:

-

In a round-bottom flask, place benzothiazole (1 mmol) and carbon tetrachloride (1.1 mmol).[7]

-

Add N,N-dimethylformamide (5 mL) and sodium tert-butoxide (4.0 mmol) and stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC.[7]

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.[7]

-

Separate the organic phase, dry it with anhydrous sodium sulfate, and remove the solvent under reduced pressure.[7]

-

Purify the crude product by silica gel column chromatography to obtain 2-chlorobenzothiazole.[7]

Step 2: Nucleophilic Substitution with Ethylamine

Caption: Direct Synthesis of N-Ethyl-1,3-benzothiazol-2-amine.

Scientific Rationale: The highly electrophilic carbon at the 2-position of the benzothiazole ring is susceptible to nucleophilic attack by ethylamine, leading to the displacement of the chloride leaving group and the formation of the desired product.

Detailed Experimental Protocol:

-

Dissolve 2-chlorobenzothiazole (1.0 mmol) in a suitable solvent such as ethanol or THF in a sealed reaction vessel.

-

Add an excess of ethylamine (e.g., a 2.0 M solution in THF, 2.0 mmol).

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

Quantitative Data Summary

| Synthetic Pathway | Key Starting Materials | Key Reagents | Typical Reaction Time | Typical Yield (%) |

| Two-Step (Method 2.1.1 & 2.2.1) | Aniline, Ethyl Iodide | KSCN, Br₂, K₂CO₃ | 4-6 hours | 60-80 |

| Two-Step (Method 2.1.2 & 2.2.1) | 2-Iodoaniline, Ethyl Iodide | Isothiocyanate, CuI, K₂CO₃ | 3-5 hours | 70-90 |

| Direct (Part 3) | Benzothiazole, Ethylamine | CCl₄, NaOtBu | 4-6 hours | 65-85 |

Yields are approximate and can vary based on the specific substrate and reaction conditions.

Conclusion and Future Perspectives

This technical guide has outlined robust and reproducible synthetic pathways for N-Ethyl-1,3-benzothiazol-2-amine. The modular two-step approach is highly adaptable for the synthesis of diverse analogs, while the direct synthesis via 2-chlorobenzothiazole offers a more convergent and potentially more efficient route. The choice of synthesis will depend on the specific objectives of the research program, including the need for analog synthesis, scalability, and adherence to green chemistry principles. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems for both the formation of the benzothiazole core and the subsequent N-alkylation step.

References

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. Available at: [Link]

-

A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis. Available at: [Link]

-

A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis. Available at: [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES - IJRPC. Available at: [Link]

Sources

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of N-Ethyl-1,3-benzothiazol-2-amine

Introduction

N-Ethyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural elucidation is paramount for understanding its reactivity, and by extension, its potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural characterization of such organic molecules in solution.[3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-Ethyl-1,3-benzothiazol-2-amine, offering field-proven insights into experimental design, spectral interpretation, and data validation. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectral analysis for this class of compounds.

The core of this guide is built upon the foundational principles of chemical shift and spin-spin coupling, which are exquisitely sensitive to the electronic environment of each nucleus within the molecule.[4][5] We will dissect the characteristic signals of the benzothiazole core and the N-ethyl substituent, explaining the causality behind their observed spectral parameters.

Molecular Structure and Numbering

To facilitate a clear and logical discussion of the NMR data, the standard IUPAC numbering for the N-Ethyl-1,3-benzothiazol-2-amine molecule is utilized throughout this guide.

Caption: IUPAC numbering of N-Ethyl-1,3-benzothiazol-2-amine.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following steps outline a self-validating workflow for the NMR analysis of N-Ethyl-1,3-benzothiazol-2-amine.

Step 1: Sample Preparation

-

Compound Purity: Ensure the sample of N-Ethyl-1,3-benzothiazol-2-amine is of high purity. Impurities can introduce extraneous signals, complicating spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm.[6] For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, with a residual proton peak at ~2.50 ppm.[7] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, high-quality 5 mm NMR tube.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[9]

Step 2: NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.[10]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger spectral width is required (typically 0-200 ppm).

-

Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary to obtain a quality spectrum.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignments, especially in complex regions of the spectrum, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Caption: A streamlined workflow for NMR spectral analysis.

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum of N-Ethyl-1,3-benzothiazol-2-amine is characterized by distinct signals corresponding to the aromatic protons of the benzothiazole ring and the aliphatic protons of the N-ethyl group.

Aromatic Region (δ 7.0-8.0 ppm)

The four protons on the benzene ring (H-4, H-5, H-6, and H-7) give rise to a complex multiplet pattern in this region. The exact chemical shifts and coupling patterns are dictated by their relative positions and the electronic influence of the fused thiazole ring.

-

H-4 and H-7: These protons are ortho to the thiazole ring and are typically found at the downfield end of the aromatic region due to the electron-withdrawing nature of the heterocyclic system.

-

H-5 and H-6: These protons are further from the thiazole ring and generally appear at a slightly more upfield position compared to H-4 and H-7.

The coupling between adjacent aromatic protons (ortho-coupling) typically results in coupling constants (³J) in the range of 6-9 Hz.[11][12] Meta-coupling (⁴J) is smaller, around 2-3 Hz, and para-coupling (⁵J) is often unresolved.[11] The interplay of these couplings leads to the observed complex multiplets. For a definitive assignment, a 2D COSY spectrum is invaluable as it will show correlations between coupled protons.

N-Ethyl Group Region (δ 1.0-4.0 ppm)

The N-ethyl group gives rise to two characteristic signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing nitrogen atom, causing them to be deshielded and appear as a quartet around δ 3.4-3.6 ppm. The quartet arises from coupling to the three equivalent protons of the methyl group (n+1 rule, where n=3).

-

Methyl Protons (-CH₃): These protons are further from the nitrogen and are therefore more shielded, appearing as a triplet around δ 1.2-1.4 ppm. The triplet is a result of coupling to the two equivalent protons of the methylene group (n+1 rule, where n=2).

The coupling constant (³J) between the methylene and methyl protons is typically around 7 Hz.[13]

Amine Proton (-NH-)

The amine proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It may appear anywhere between δ 5.0 and 8.0 ppm. In some cases, this peak may be too broad to be easily observed.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Aromatic and Heterocyclic Carbons (δ 110-170 ppm)

The benzothiazole core contains eight distinct carbon atoms.

-

C-2 (Iminocarbonyl Carbon): This carbon, being directly attached to two nitrogen atoms and a sulfur atom, is significantly deshielded and appears at the most downfield position, typically in the range of δ 165-170 ppm.[14]

-

C-3a and C-7a (Bridgehead Carbons): These quaternary carbons are also found at downfield shifts, typically between δ 130 and 155 ppm.[15]

-

Aromatic CH Carbons (C-4, C-5, C-6, C-7): These carbons resonate in the typical aromatic region of δ 115-130 ppm.[14] Their precise chemical shifts are influenced by the substituent effects of the fused thiazole ring and the amino group.

N-Ethyl Group Carbons (δ 10-50 ppm)

-

Methylene Carbon (-CH₂-): This carbon is attached to the nitrogen atom and is therefore deshielded, appearing around δ 40-45 ppm.

-

Methyl Carbon (-CH₃): This terminal carbon is more shielded and resonates at a more upfield position, typically around δ 14-16 ppm.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts for N-Ethyl-1,3-benzothiazol-2-amine. It is important to note that these are approximate values and can vary depending on the solvent and experimental conditions.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | 1.2 - 1.4 | Triplet | 14 - 16 |

| -CH₂- | 3.4 - 3.6 | Quartet | 40 - 45 |

| -NH- | 5.0 - 8.0 | Broad Singlet | - |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 115 - 130 |

| C-4, C-5, C-6, C-7 | - | - | 115 - 130 |

| C-3a, C-7a | - | - | 130 - 155 |

| C-2 | - | - | 165 - 170 |

Trustworthiness: A Self-Validating Approach

The structural assignment derived from NMR data should be internally consistent and self-validating.

-

Integration: The integrated areas of the ¹H NMR signals should correspond to the ratio of the number of protons in each environment (e.g., 3H for the methyl group, 2H for the methylene group, and 4H for the aromatic region).

-

Coupling Constants: Reciprocal coupling constants should be observed between coupled nuclei. For example, the coupling constant of the methylene quartet should be identical to that of the methyl triplet.[10]

-

2D NMR Correlations: The assignments made from 1D spectra should be confirmed by cross-peaks in 2D spectra. A COSY spectrum will show a correlation between the methylene and methyl protons of the ethyl group. An HSQC spectrum will show correlations between each proton and its directly attached carbon.

Caption: A self-validating system for NMR-based structure elucidation.

Conclusion

The NMR spectral analysis of N-Ethyl-1,3-benzothiazol-2-amine is a powerful and definitive method for its structural characterization. By carefully considering the chemical shifts, coupling patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of the molecular structure can be achieved. The use of 2D NMR techniques further enhances the confidence in these assignments. This guide provides the necessary framework for researchers to approach the NMR analysis of this important heterocyclic compound with both technical rigor and a deep understanding of the underlying principles.

References

-

Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

-

Supporting Information - Figshare. (n.d.). Retrieved March 7, 2024, from [Link]

-

HMNR Aromatic Coupling. (2016, January 14). YouTube. Retrieved March 7, 2024, from [Link]

-

Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved March 7, 2024, from [Link]

-

Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

-

Interactions between 2-Aminobenzothiazole and Natural Organic Matter as Evidenced by CPMAS Nitrogen-15 NMR Spectroscopy. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved March 7, 2024, from [Link]

-

Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

NMR Spectroscopy: Ethyl Group Analysis. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Retrieved March 7, 2024, from [Link]

-

Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2016, December 16). IJPRS. Retrieved March 7, 2024, from [Link]

-

2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain. Retrieved March 7, 2024, from [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 7, 2024, from [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Ethyl vinyl ether. (n.d.). Retrieved March 7, 2024, from [Link]

-

NMR Spectra of Simple Heterocycles. (2019, October 13). Portland Press. Retrieved March 7, 2024, from [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Arabian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

-

N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). J. Org. Chem. Retrieved March 7, 2024, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Org. Process Res. Dev. Retrieved March 7, 2024, from [Link]

-

Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.). Retrieved March 7, 2024, from [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023, November 23). MDPI. Retrieved March 7, 2024, from [Link]

-

Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). (n.d.). IUCr Journals. Retrieved March 7, 2024, from [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica. Retrieved March 7, 2024, from [Link]

-

Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). (2026, February 15). IUCr Journals. Retrieved March 7, 2024, from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). IJRPC. Retrieved March 7, 2024, from [Link]

-

(PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018, July 3). ResearchGate. Retrieved March 7, 2024, from [Link]

-

13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022, September 23). MDPI. Retrieved March 7, 2024, from [Link]

Sources

- 1. Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives - IJPRS [ijprs.com]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. tandf.figshare.com [tandf.figshare.com]

- 15. mdpi.com [mdpi.com]

Structural and Crystallographic Profiling of N-Ethyl-1,3-benzothiazol-2-amine Derivatives

Executive Summary: Pharmacological and Structural Significance

Heterocyclic scaffolds containing nitrogen and sulfur are foundational to modern rational drug design. Among these, 1,3-benzothiazol-2-amine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[1][2]. The N-alkylation of the exocyclic amine—specifically the synthesis of N-ethyl-1,3-benzothiazol-2-amine (Molecular Formula: C9H10N2S, MW: 178.25 g/mol )[3]—alters the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity.

Understanding the single-crystal X-ray structure of these derivatives is not merely an academic exercise; it is a critical prerequisite for structure-based drug design (SBDD). The crystal lattice reveals the precise molecular conformation, the degree of electronic delocalization, and the supramolecular interactions that dictate how the molecule will behave within a biological target's active site.

Mechanistic Insights into Molecular Geometry

Electronic Delocalization and Bond Shortening

A defining crystallographic feature of N-alkyl-1,3-benzothiazol-2-amines is the anomalous length of the exocyclic C–N bond. In a standard aliphatic amine, the C–N single bond length is approximately 1.47 Å. However, high-resolution X-ray diffraction of N-alkylated benzothiazol-2-amines reveals a significantly shortened exocyclic C7–N2 bond (typically around 1.342 Å)[1].

Causality: This bond shortening is driven by resonance. The lone pair of electrons on the exocyclic nitrogen atom delocalizes into the electron-deficient benzothiazole

Supramolecular Assembly and Coplanarity

Crystallographic data indicates that the 2-aminobenzothiazole core and the N-alkyl substituents are frequently non-coplanar[1]. The steric bulk of the N-ethyl group forces a dihedral twist to minimize torsional strain.

Within the crystal lattice, the structure is stabilized by a robust network of supramolecular interactions:

-

Primary Stabilization: Strong intermolecular N–H···N hydrogen bonds form between the exocyclic secondary amine and the endocyclic thiazole nitrogen of adjacent molecules, often resulting in dimerized supramolecular synthons[1].

-

Secondary Stabilization: The lattice is further reinforced by C–H···C, C–H···

, and F-type aromatic–aromatic (

Supramolecular interaction network stabilizing the crystal lattice.

Experimental Workflows: Synthesis & Crystallization

To obtain diffraction-quality single crystals, the synthetic and crystallization protocols must be tightly controlled. The standard approach utilizes a Hugerschoff synthesis followed by N-alkylation[4].

Step-by-Step Synthetic Protocol

-

Formation of the Benzothiazole Core:

-

Action: Dissolve substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid. Cool the mixture to <10 °C[4].

-

Causality: Glacial acetic acid serves as both a solvent and a proton source. Maintaining the temperature below 10 °C prevents runaway exothermic bromination and minimizes the formation of unwanted poly-brominated byproducts.

-

Action: Add bromine (0.01 mol) dropwise, stir for 3 hours, filter the hydrochloride salt, and neutralize with 25% aqueous ammonia[4].

-

-

N-Alkylation:

-

Action: Dissolve the resulting 2-aminobenzothiazole in N,N-Dimethylformamide (DMF). Add NaOH and ethyl iodide (or ethyl bromide), stirring continuously[4].

-

Causality: DMF is a polar aprotic solvent that leaves the nucleophilic exocyclic nitrogen unsolvated and highly reactive. NaOH deprotonates the amine, facilitating a rapid S

2 nucleophilic attack on the ethyl halide.

-

Crystallization Protocol for X-Ray Diffraction

-

Solvent Selection: Dissolve the purified N-ethyl-1,3-benzothiazol-2-amine in a 1:1 mixture of hexane and dichloromethane (DCM)[1].

-

Slow Evaporation: Cover the vial with parafilm, puncture with a single pinhole, and leave at room temperature for several days[1].

-

Causality: DCM acts as the primary solubilizer, while hexane acts as an antisolvent. Because DCM is more volatile than hexane, it evaporates faster. This gradual shift in the solvent-to-antisolvent ratio slowly decreases the compound's solubility, driving controlled, highly ordered nucleation rather than rapid, amorphous precipitation.

Synthetic and crystallization workflow for N-ethyl-1,3-benzothiazol-2-amine derivatives.

Quantitative Crystallographic Data

The table below summarizes the expected crystallographic parameters for N-alkylated 2-aminobenzothiazoles, utilizing high-resolution XRD data from analogous structural derivatives (e.g., N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine) as a comparative baseline[1].

| Crystallographic Parameter | Measured Value / Characteristic | Mechanistic Implication |

| Exocyclic C7–N2 Bond Length | ~1.342 Å | Shorter than standard C–N (1.47 Å); indicates resonance and partial double-bond character[1]. |

| Dihedral Angle (Core vs. Alkyl) | ~71.51° | Non-coplanarity driven by steric hindrance of the N-alkyl substituent[1]. |

| Centroid-Centroid Distance | ~3.7826 Å | Optimal distance for F-type aromatic–aromatic ( |

| Primary Hydrogen Bonding | N–H···N | Drives the formation of supramolecular dimers in the crystal lattice[1]. |

| Crystal System / Space Group | Typically Monoclinic (P21/c) | Highly efficient molecular packing driven by the planar benzothiazole core. |

Structure-Activity Relationship (SAR) Implications

The crystal structure directly informs the biological efficacy of these derivatives. For instance, isosteric substitution at the 2-position (e.g., swapping a thiol -SH for an amine -NH2) drastically alters the target profile. Research indicates that while 2-mercapto derivatives exhibit strong antibacterial activity, the transition to 2-amino derivatives (like N-ethyl-1,3-benzothiazol-2-amine) shifts the bioactivity toward potent antifungal properties, particularly against Candida species[2].

This shift is structurally driven: the exocyclic nitrogen in the 2-amino derivative acts as both a hydrogen bond donor and acceptor, altering how the molecule docks into the active sites of fungal enzymes (such as thymidylate synthase) compared to the strictly hydrogen-bond-accepting sulfur in the mercapto analogs[2].

References

- Title: N-(Prop-2-yn-1-yl)

- Source: ijrpc.

- Source: ucl.ac.

- Source: scbt.

Sources

N-Ethyl-1,3-benzothiazol-2-amine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-Ethyl-1,3-benzothiazol-2-amine and the Broader 2-Aminobenzothiazole Scaffold

Abstract

The 1,3-benzothiazole ring system, particularly the 2-aminobenzothiazole scaffold, represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] These activities span anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[3][4][5][6] This guide provides a comprehensive overview of the known mechanisms of action associated with the 2-aminobenzothiazole class of compounds. While specific experimental data on the N-ethyl derivative, N-Ethyl-1,3-benzothiazol-2-amine, is limited in public literature, this document will synthesize the extensive research on related analogues to build a predictive mechanistic framework. Furthermore, a detailed experimental workflow is proposed to systematically elucidate the precise molecular targets and signaling pathways of N-Ethyl-1,3-benzothiazol-2-amine, providing a roadmap for future research and drug development efforts.

Introduction to the 2-Aminobenzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone of many biologically active compounds.[2][7] The introduction of an amino group at the 2-position creates the 2-aminobenzothiazole scaffold, a highly versatile pharmacophore.[8][9] The reactivity of the C2-NH2 group allows for facile functionalization, enabling the generation of large chemical libraries for screening against various therapeutic targets.[8] The biological effects of these derivatives are intimately tied to their substitution patterns, which dictate their interaction with specific enzymes or biochemical pathways.[10]

N-Ethyl-1,3-benzothiazol-2-amine (CAS: 28291-69-2) is a specific derivative within this class.[11] While its dedicated research is still emerging, the foundational knowledge from its parent scaffold provides a strong basis for predicting its biological potential.

Established Mechanisms of Action of 2-Aminobenzothiazole Derivatives

Research into 2-aminobenzothiazole derivatives has revealed multiple, often overlapping, mechanisms of action. These are predominantly in the realms of oncology, infectious disease, and neurology.

Anticancer Activity: A Multi-Pronged Approach

The most extensively studied application of 2-aminobenzothiazole derivatives is in oncology.[3] These compounds have been shown to inhibit cancer cell proliferation through several key mechanisms:

Many cancers are driven by the dysregulation of protein kinase signaling cascades that control cell growth, survival, and proliferation.[8][12] 2-Aminobenzothiazole derivatives have been identified as potent inhibitors of several key oncogenic kinases.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in a wide range of human cancers.[1] Certain 2-aminobenzothiazole derivatives function by inhibiting key nodes in this cascade, such as PI3K, Akt, and mTOR, thereby shutting down pro-survival signals and inducing cell death.[1][12] One study found that while some derivatives had high inhibitory activity against PI3Kγ, this was not the primary mechanism for their anticancer effects, suggesting action on other targets.[12]

Figure 2: A systematic workflow for investigating the mechanism of action of N-Ethyl-1,3-benzothiazol-2-amine.

Experimental Protocols

Phase 1: Target Identification - In Vitro Kinase Panel Screening

-

Objective: To perform an unbiased screen to identify which protein kinases are inhibited by N-Ethyl-1,3-benzothiazol-2-amine.

-

Protocol:

-

Solubilize the test compound in DMSO to create a high-concentration stock solution.

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of >200 human kinases. A standard initial screening concentration is 10 µM.

-

The assay typically measures the residual kinase activity (e.g., via ATP consumption or phosphopeptide formation) in the presence of the compound.

-

Data Analysis: Identify kinases where activity is inhibited by >90% as primary "hits" for further investigation.

-

Phase 2: Cellular Validation - Cancer Cell Line Assays

-

Objective: To confirm the anticancer activity of the compound in a cellular context and verify its effect on the signaling pathways of the identified kinase targets.

-

Protocol: MTT Proliferation Assay

-

Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of N-Ethyl-1,3-benzothiazol-2-amine (e.g., 0.1 to 100 µM) for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

-

-

Protocol: Western Blot Analysis

-

Treat cells with the compound at concentrations around its IC50 value for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target kinase and its phosphorylated downstream effectors (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR). Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: A reduction in the phosphorylated form of the downstream protein relative to the total protein and loading control confirms pathway inhibition.

-

Phase 3: Mechanistic Confirmation - In Silico Molecular Docking

-

Objective: To predict the binding mode of N-Ethyl-1,3-benzothiazol-2-amine within the ATP-binding pocket of its identified target kinase.

-

Protocol:

-

Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of N-Ethyl-1,3-benzothiazol-2-amine and perform energy minimization.

-

Use molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro) to dock the ligand into the defined ATP-binding site of the receptor.

-

Data Analysis: Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and amino acid residues in the active site. This provides a structural basis for the observed inhibitory activity.

-

Quantitative Data for 2-Aminobenzothiazole Derivatives

| Compound ID | Target Cell Line | Cancer Type | Reported IC50 (µM) | Reference |

| OMS5 | A549 | Lung | 22.13 | [12] |

| OMS14 | A549 | Lung | 61.03 | [12] |

| Compound 40 | A549 | Lung | 3.55 | [3] |

| Compound 40 | MCF-7 | Breast | 3.17 | [3] |

| Compound 20 | MCF-7 | Breast | 8.27 | [3] |

| Compound 20 | HCT-116 | Colon | 7.44 | [3] |

| Compound 20 | HepG2 | Liver | 9.99 | [3] |

This table presents data for related compounds to illustrate the general efficacy of the 2-aminobenzothiazole scaffold. The activity of N-Ethyl-1,3-benzothiazol-2-amine requires direct experimental determination.

Conclusion

The 2-aminobenzothiazole scaffold is a remarkably fruitful source of pharmacologically active compounds. The weight of available evidence strongly indicates that its derivatives, including N-Ethyl-1,3-benzothiazol-2-amine, are likely to exert their biological effects through the modulation of key cellular signaling pathways, particularly protein kinases involved in cancer progression. They also hold significant promise as antimicrobial, anticonvulsant, and neuroprotective agents. The proposed experimental workflow provides a clear and robust strategy for moving beyond prediction and into direct mechanistic investigation of N-Ethyl-1,3-benzothiazol-2-amine. The insights gained from such studies will be critical for advancing this compound, and the broader class of 2-aminobenzothiazoles, through the drug discovery and development pipeline.

References

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega. Available at: [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (2024). National Center for Biotechnology Information. Available at: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (2012). International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

2-Aminobenzothiazole derivatives. (2013). Université catholique de Louvain. Available at: [Link]

-

Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. (2019). ResearchGate. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. (2024). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b]b[8][12]enzothiazole-4-carboxylate. (2026). IUCr Journals. Available at: [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC. (2025). National Center for Biotechnology Information. Available at: [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2026). ResearchGate. Available at: [Link]

-

Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. (2013). SciSpace. Available at: [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PubMed. Available at: [Link]

-

5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC. (2023). National Center for Biotechnology Information. Available at: [Link]

-

5-Nitro-1,2-benzothiazol-3-amine and N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2- benzothiazol-3-yl)amino]formamide modulate alpha-synuclein and tau aggregation. (n.d.). Semantic Scholar. Available at: [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2014). Der Pharma Chemica. Available at: [Link]

-

N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4- substituted benzamides: Synthesis and pharmacological evaluation. (2007). ResearchGate. Available at: [Link]

-

N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC. (2011). National Center for Biotechnology Information. Available at: [Link]

-

N-ethyl-1,3-benzothiazol-2-amine (C9H10N2S). (n.d.). PubChemLite. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. facm.ucl.ac.be [facm.ucl.ac.be]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpc.com [ijrpc.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. scbt.com [scbt.com]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-Ethyl-1,3-benzothiazol-2-amine Analogs for Therapeutic Development

Executive Summary

The 1,3-benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of compounds with significant pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been extensively investigated, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5][6] This guide focuses specifically on the N-Ethyl-1,3-benzothiazol-2-amine framework, providing an in-depth analysis of its structure-activity relationships (SAR). By systematically exploring the impact of structural modifications at key positions, we aim to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the chemical features that govern the biological activity of these analogs, thereby facilitating the rational design of more potent and selective therapeutic agents.

The 2-Aminobenzothiazole Core: A Versatile Scaffold

The unique bicyclic structure of benzothiazole, featuring a benzene ring fused to a thiazole ring, imparts a favorable combination of lipophilicity and hydrogen bonding capacity, allowing for effective interaction with a diverse range of biological targets. The 2-amino substitution is a particularly critical feature; for instance, the isosteric replacement of the 2-amino group (NH2) with a 2-mercapto group (SH) has been shown to pivot the biological activity profile from predominantly antifungal to antibacterial, underscoring the pivotal role of the substituent at this position.[7] N-Ethyl-1,3-benzothiazol-2-amine serves as an excellent starting point for analog development, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

A Framework for SAR Exploration

The systematic exploration of SAR is a foundational process in drug discovery. It involves the synthesis of a library of analogs followed by rigorous biological evaluation to correlate specific structural changes with their effects on activity. This iterative process is crucial for identifying the key molecular features responsible for a compound's therapeutic effect and for optimizing lead compounds.

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

SAR Analysis: Key Modification Points

The N-Ethyl-1,3-benzothiazol-2-amine scaffold offers three primary regions for chemical modification: the N-ethyl group at the 2-amino position, the benzene ring, and the thiazole ring itself.

Caption: Key regions for SAR analysis on the core scaffold.

Region 1: The 2-Amino Position (N-Ethyl Group)

Modifications at the exocyclic nitrogen atom are critical for modulating activity. While the parent NH2 group is a key pharmacophore, substitution on this nitrogen can fine-tune interactions with the target protein.

-

Alkyl Chain Length: Varying the length of the N-alkyl chain (e.g., methyl, ethyl, propyl) can impact lipophilicity and steric hindrance. While specific SAR for the N-ethyl group itself is highly target-dependent, homologation of alkyl chains has been shown to reduce antifungal activity in some series, suggesting an optimal size for the substituent in the target's binding pocket.[7]

-

Complex Substitutions: Replacing the ethyl group with more complex moieties can introduce new binding interactions. For instance, incorporating an N-propyl imidazole moiety was found to be critical for potent antibacterial activity against S. aureus.[8] Similarly, creating amide linkages at this position has been a successful strategy for developing anticonvulsant agents.[9]

Region 2: The Benzene Ring

The electronic and steric properties of substituents on the benzene portion of the benzothiazole ring profoundly influence biological activity.

-

Position 6: This position is a hotspot for modification.

-

Halogens: Introduction of a chlorine atom at position 6 is a common strategy that often enhances potency.[8]

-

Bulky Groups: The presence of bulky, lipophilic groups, such as a benzyloxy substituent, has been shown to significantly enhance antifungal activity, suggesting the presence of a corresponding hydrophobic pocket in the fungal target enzyme.[7]

-

-

Position 5: This position is also tolerant of substitutions. Moving a chloro group from the 6- to the 5-position was found to have a negligible effect on antibacterial activity, indicating similar electronic and steric tolerance at these positions for that specific target.[8] A 5-fluoro substituent was identified as a key feature in an analog with potent activity against Mycobacterium tuberculosis.[10]

-

Electronic Effects: The nature of the substituent—whether it is electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, chloro)—can dramatically alter the electronic distribution of the entire ring system, affecting its pKa and ability to engage in pi-stacking or other non-covalent interactions. For example, electron-donating groups like methoxy have been correlated with very good antibacterial activity against Gram-positive bacteria in certain series.[11]

Summary of Substituent Effects

The following table summarizes general SAR trends observed across various studies on 2-aminobenzothiazole analogs.

| Position of Substitution | Substituent Type | Example | General Impact on Biological Activity | Reference(s) |

| 2-Amino (N-substitution) | Complex Heterocycle | N-propyl imidazole | Critical for potent anti-S. aureus activity. | [8] |

| Position 5 | Halogen (Electron-withdrawing) | 5-Fluoro | Enhanced anti-tubercular activity. | [10] |

| Position 6 | Halogen (Electron-withdrawing) | 6-Chloro | Generally enhances antibacterial potency. | [8] |

| Position 6 | Bulky/Lipophilic | 6-Benzyloxy | Significantly increases antifungal activity. | [7] |

| Position 6 | Electron-donating | 6-Methoxy | Correlated with good Gram-positive antibacterial activity. | [11] |

Experimental Protocols for SAR Elucidation

To establish a robust SAR, standardized and reproducible experimental protocols are essential. The following sections detail common methodologies for the synthesis and biological evaluation of N-Ethyl-1,3-benzothiazol-2-amine analogs.

Protocol 4.1: General Synthesis of N-Substituted 2-Aminobenzothiazole Analogs

This protocol describes a common method for synthesizing the core scaffold, adapted from established literature procedures.[4] The rationale for this approach is its reliability and use of accessible starting materials.

Objective: To synthesize substituted 2-aminobenzothiazoles via oxidative cyclization.

Materials:

-

Substituted aniline (1.0 eq)

-

Potassium thiocyanate (KSCN) (1.0 eq)

-

Glacial acetic acid

-

Bromine (Br2) (1.0 eq)

-

Aqueous ammonia (25%)

-

Water

Procedure:

-